molecular formula C24H24N2O5S B2375299 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 402947-71-1

3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2375299
CAS No.: 402947-71-1
M. Wt: 452.53
InChI Key: OBZMPEGOYXATIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-5-(2-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a synthetically crafted pyrazoline derivative of significant interest in medicinal chemistry and drug discovery. Pyrazolines are five-membered heterocyclic rings with two adjacent nitrogen atoms and are recognized as privileged scaffolds in pharmaceutical research due to their wide range of biological activities . This compound features a 4,5-dihydro-1H-pyrazole core (also known as 2-pyrazoline) that is substituted with dimethoxyphenyl and methoxyphenyl groups at the 3- and 5- positions, respectively, and a phenylsulfonyl group at the nitrogen-1 position. The methoxy and sulfonyl functional groups are known to influence the compound's electronic properties, solubility, and binding affinity to biological targets. Pyrazoline derivatives are extensively investigated for their potential as therapeutic agents. They have demonstrated notable anti-inflammatory and anticancer properties in scientific studies . Specific pyrazoline compounds have been shown to inhibit cancer cell proliferation, with mechanisms of action including the induction of apoptosis (programmed cell death) and cell cycle arrest . For instance, structurally similar pyrazoline-carbohydrazide derivatives have exhibited potent activity against A549 lung carcinoma cell lines, with IC50 values reported in the low micromolar range . Furthermore, the phenylsulfonyl group is a common pharmacophore found in various enzyme inhibitors, suggesting potential applications in targeting specific protein pathways. The compound's structure aligns with research efforts to develop novel small-molecule inhibitors for oncology and inflammation-related disorders. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-29-22-12-8-7-11-19(22)21-16-20(17-13-14-23(30-2)24(15-17)31-3)25-26(21)32(27,28)18-9-5-4-6-10-18/h4-15,21H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZMPEGOYXATIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a derivative of pyrazole that has garnered attention due to its potential biological activities. Pyrazole and its derivatives are known for a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound based on various studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds. The process often includes steps such as cyclization and purification through chromatographic techniques. For example, a common method involves the use of arylhydrazines in the presence of acidic catalysts under controlled conditions to yield the desired pyrazole derivative .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyrazole derivatives against various cancer cell lines. The compound has been tested for its ability to inhibit cell proliferation in cancer models such as MCF-7 (breast cancer) and K562 (leukemia).

  • Case Study : A study reported that similar pyrazole derivatives showed significant inhibition of cell growth with IC₅₀ values as low as 0.08 µM against MCF-7 cells, indicating strong potential as anticancer agents .
CompoundCell LineIC₅₀ (µM)Reference
C5MCF-70.08
23MV4-112.4
29K5624.8

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

  • Research Findings : In vitro studies indicated that certain derivatives exhibited up to 85% inhibition of TNF-α and 93% inhibition of IL-6 at concentrations around 10 µM when compared to standard drugs like dexamethasone .
CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)Reference
4617610
16859310

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied, showing effectiveness against various bacterial strains.

  • Case Study : One study demonstrated that certain pyrazole compounds exhibited significant antibacterial activity against E. coli and S. aureus, suggesting their potential as new antimicrobial agents .

The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific molecular targets within cells. For instance, some compounds have shown to act as inhibitors of key kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor), which is crucial for tumor growth and survival.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the potential of pyrazole derivatives as antimicrobial agents. A study demonstrated that 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole exhibited significant antibacterial activity against various strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Molecular docking studies indicated that it can effectively scavenge free radicals, potentially mitigating oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have shown that this pyrazole derivative can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions. The anti-inflammatory action is particularly relevant for chronic diseases where inflammation plays a critical role .

Case Study: Synthesis and Characterization

A comprehensive study involved the synthesis of this compound through a multi-step process involving the reaction of appropriate precursors under controlled conditions. Characterization was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity .

Case Study: Docking Studies

Computational studies utilizing density functional theory (DFT) have been employed to predict the interaction of this compound with various biological targets. These studies indicated favorable binding affinities with enzymes involved in inflammatory pathways, supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 5

Fluorophenyl vs. Methoxyphenyl Derivatives
  • 5-(2-Fluorophenyl) Analogs : Fluorine’s electronegativity enhances dipole interactions but lacks hydrogen-bonding capability. For example, 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole showed moderate DEN2 NS2B/NS3 protease inhibition (IC₅₀ ~15 µM) via hydrophobic interactions and weak van der Waals forces .
Chlorophenyl Derivatives
  • 5-(4-Chlorophenyl) Analogs : Chlorine’s electron-withdrawing effect reduces electron density on the pyrazoline ring. DFT studies on 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (CPMPP) revealed a HOMO-LUMO gap of 4.12 eV, indicating lower reactivity than methoxy-substituted derivatives (gap ~3.8 eV) .

Substituent Effects at Position 1 (N1)

Phenylsulfonyl vs. Carbothioamide or Acetyl Groups
  • For example, 1-(4-methylphenylsulfonyl) analogs exhibited improved thermal stability (decomposition >250°C) compared to acetyl-substituted derivatives .
  • Carbothioamide Derivatives : These compounds (e.g., 3a–c in ) showed enhanced antifungal activity (MIC ~8 µg/mL) due to sulfur’s nucleophilic character, but lower metabolic stability than sulfonyl analogs .

Substituent Effects at Position 3

Dimethoxyphenyl vs. Thiophene or Furyl Groups
  • 3-(3,4-Dimethoxyphenyl) : The dual methoxy groups increase hydrophilicity (predicted logP ~3.5) and enable hydrogen bonding. In contrast, 3-(2-thienyl) derivatives (e.g., 2g in ) showed higher lipophilicity (logP ~4.2) and selective COX-1 inhibition (IC₅₀ = 0.28 µM) due to sulfur’s polarizability .
  • Furyl Substituents : Compounds like 3-(4-chlorophenyl)-5-(2-furyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole have a predicted pKa of -3.12, indicating stronger acidity than methoxy analogs (pKa ~1–2), which may affect ionization under physiological conditions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with phenylsulfonyl hydrazine derivatives. A validated protocol involves refluxing (E)-3-(3,4-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (2.5 mmol) with hydrazine hydrate (5 mmol) in glacial acetic acid (20 mL) for 6–8 hours under inert conditions . Reaction progress is monitored via TLC, and the product is isolated by vacuum filtration after ice quenching. Recrystallization in ethanol or methanol yields pure crystals (~75–85% yield). Key parameters include strict temperature control (110–120°C) and stoichiometric excess of hydrazine to ensure complete cyclization.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this pyrazole derivative?

  • Methodological Answer :
  • 1H/13C NMR : Assign diastereotopic protons in the 4,5-dihydropyrazole ring (δ 3.1–4.0 ppm) and confirm methoxy groups (δ 3.8–3.9 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the chair conformation of the dihydropyrazole ring (e.g., C–C bond lengths: 1.50–1.54 Å; N–S bond: 1.62 Å for sulfonyl groups) .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks ([M+H]+ at m/z 465) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays aligned with known pyrazole bioactivities:
  • Antibacterial : Broth microdilution (MIC) against S. aureus and E. coli (concentration range: 1–256 µg/mL) .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA kits (IC50 determination) .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cell lines (48-hour exposure, 10–100 µM) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between computational and experimental data (e.g., DFT vs. crystallographic bond angles)?

  • Methodological Answer :
  • Multi-technique validation : Compare DFT-optimized geometries (B3LYP/6-311++G**) with X-ray data (e.g., torsional angles of methoxyphenyl groups may deviate by ≤5° due to crystal packing) .
  • Dynamic NMR : Resolve conformational flexibility in solution (e.g., ring puckering) that static DFT models may overlook .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-stacking) influencing solid-state deviations .

Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing (NO2) groups at the 3,4-dimethoxyphenyl ring to modulate lipophilicity (logP) .
  • Bioisosteric replacement : Replace phenylsulfonyl with methylsulfonyl or trifluoromethyl groups to assess pharmacokinetic impacts .
  • 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electrostatic fields with IC50 values (e.g., anti-inflammatory activity) .

Q. What methodologies are effective for improving the pharmacokinetic profile (e.g., bioavailability) of this compound?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl, pivaloyl) at the sulfonyl group to enhance membrane permeability .
  • Metabolic stability : Conduct microsomal assays (human liver microsomes) to identify CYP450-mediated oxidation hotspots (e.g., demethylation of methoxy groups) .
  • Solubility enhancement : Co-crystallize with cyclodextrins or use nanoemulsions (particle size <200 nm) .

Q. How can researchers elucidate the molecular target or mechanism of action for this compound?

  • Methodological Answer :
  • Target fishing : Use affinity chromatography (immobilized compound) coupled with LC-MS/MS to identify binding proteins .
  • Molecular docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) with validation via SPR (KD determination) .
  • Gene expression profiling : RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., NF-κB, MAPK) .

Q. What are the key challenges in scaling up multi-step syntheses, and how can they be mitigated?

  • Methodological Answer :
  • Purification bottlenecks : Replace column chromatography with pH-dependent crystallization (e.g., isolate intermediates at isoelectric points) .
  • Side reactions : Optimize stoichiometry (e.g., 1.1:1 molar ratio of hydrazine to ketone) and add radical inhibitors (BHT) to suppress polymerization .
  • Process monitoring : Implement PAT (Process Analytical Technology) tools like inline FTIR to track intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.